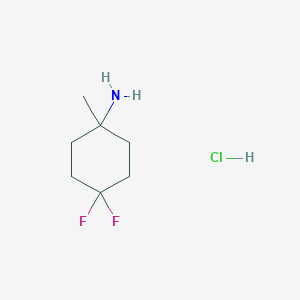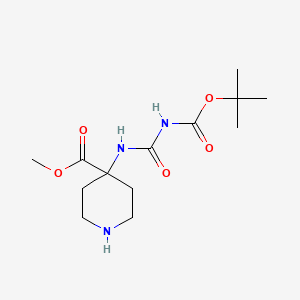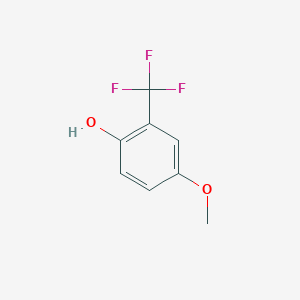
4-Methoxy-2-(trifluoromethyl)phenol
Vue d'ensemble
Description
“4-Methoxy-2-(trifluoromethyl)phenol” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)phenol .
Synthesis Analysis
The synthesis of “4-Methoxy-2-(trifluoromethyl)phenol” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular weight of “4-Methoxy-2-(trifluoromethyl)phenol” is 192.14 . The InChI code for this compound is 1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-2-(trifluoromethyl)phenol” include a molecular weight of 192.14 , and it is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
4-Methoxy-2-(trifluoromethyl)phenol: is a valuable precursor in the synthesis of bioactive natural products. Its phenolic structure makes it a versatile building block for complex organic molecules that exhibit a range of biological activities. These activities can include antibacterial, antifungal, and antiviral properties, which are essential in the development of new medications and treatments .
Conducting Polymers
This compound is also instrumental in the creation of conducting polymers. Due to its ability to donate electrons, it can be incorporated into polymer chains to enhance their electrical conductivity. This application is particularly relevant in the field of electronics, where conducting polymers are used in a variety of components, including transistors, light-emitting diodes (LEDs), and solar cells .
Antioxidants in Plastics and Coatings
As an antioxidant, 4-Methoxy-2-(trifluoromethyl)phenol can be added to plastics and coatings to prevent oxidation and degradation caused by exposure to heat and light. This extends the life of these materials and maintains their integrity over time. It’s especially useful in products that are exposed to harsh environmental conditions .
Ultraviolet Absorbers
The compound’s phenolic structure allows it to absorb ultraviolet (UV) light, making it an excellent additive for sunscreens and UV-protective coatings. By absorbing harmful UV radiation, it protects underlying materials and skin from UV-induced damage .
Flame Retardants
In the realm of safety, 4-Methoxy-2-(trifluoromethyl)phenol serves as a flame retardant. When added to materials, it helps to reduce their flammability and increases the resistance to fire. This application is critical in industries where fire safety is paramount, such as in the manufacturing of textiles and building materials .
Synthesis of Corticotropin-Releasing Factor-1 Antagonists
The compound has been used in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. These antagonists have potential therapeutic applications in treating stress-related disorders, such as anxiety and depression .
Cathepsin S Inhibitors
Researchers have explored the use of 4-Methoxy-2-(trifluoromethyl)phenol in the synthesis of cathepsin S inhibitors. Cathepsin S plays a role in various physiological processes, and its inhibitors can be used to treat diseases like osteoporosis and autoimmune disorders .
Chiral Bicyclooctadiene-Based Ligands
Finally, this compound is involved in the synthesis of chiral bicyclooctadiene-based ligands. These ligands are important in asymmetric synthesis, which is a method used to produce chiral molecules that are essential for creating pharmaceuticals with specific desired activities .
Safety And Hazards
Orientations Futures
The future directions of “4-Methoxy-2-(trifluoromethyl)phenol” and its derivatives are promising. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
4-methoxy-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJNOMTBUFPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292452 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)phenol | |
CAS RN |
53903-50-7 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

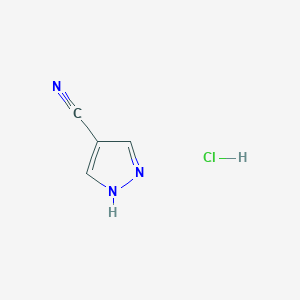

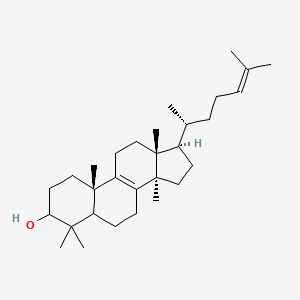
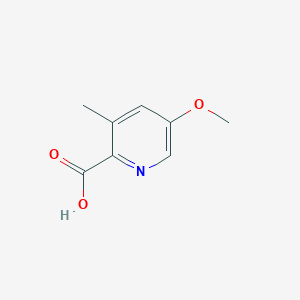
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
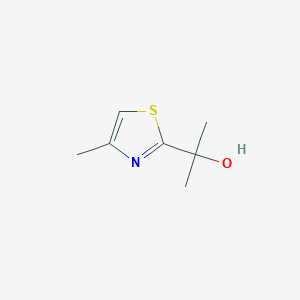
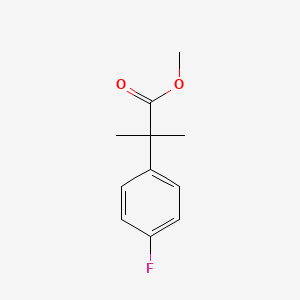


![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)
